HSP90-Targeted Anti-HIV Activity: Scaffold-Level Benchmarking Against AUY922
The 2-isoxazol-3-yl-acetamide scaffold to which the target compound belongs has been evaluated in a head-to-head anti-HIV assay against the second-generation HSP90 inhibitor AUY922. The lead analogue 2l (possessing a 4-methoxyphenyl substituent at the isoxazole 5-position, in contrast to the benzo[d][1,3]dioxol-5-yl group of the target compound) demonstrated a ~3.5-fold superior therapeutic index relative to AUY922 in HIV-1 infected cells [1]. Although direct data for the benzo[d][1,3]dioxol-5-yl congener are absent, this scaffold-level benchmark supports the hypothesis that the target compound could exhibit comparable or differentiated HSP90-mediated antiviral activity, warranting its procurement for focused structure–activity relationship expansion.
| Evidence Dimension | Therapeutic index (anti-HIV activity vs. cytotoxicity) |
|---|---|
| Target Compound Data | Not directly determined; scaffold representative 2l (4-methoxyphenyl analogue) achieved TI ~3.5-fold over AUY922. |
| Comparator Or Baseline | AUY922 (second-generation HSP90 inhibitor), TI = 1 (reference). |
| Quantified Difference | ~3.5-fold improvement for the scaffold lead over AUY922. |
| Conditions | HIV-1 infected cell assay; highest non-cytotoxic concentration (HNC) used for activity determination. |
Why This Matters
Confirms that the 2-isoxazol-3-yl-acetamide scaffold can outperform a clinically investigated HSP90 inhibitor in a virological setting, providing a scientific rationale for evaluating the benzo[d][1,3]dioxol-5-yl variant for potentially enhanced selectivity or potency.
- [1] Yan L, et al. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. Eur J Med Chem. 2019;183:111699. View Source
